![molecular formula C21H19FN4O4S B6559270 N-(4-acetamidophenyl)-2-[N-(4-fluorophenyl)pyridine-3-sulfonamido]acetamide CAS No. 1021223-59-5](/img/structure/B6559270.png)
N-(4-acetamidophenyl)-2-[N-(4-fluorophenyl)pyridine-3-sulfonamido]acetamide
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Description
N-(4-acetamidophenyl)-2-[N-(4-fluorophenyl)pyridine-3-sulfonamido]acetamide is a useful research compound. Its molecular formula is C21H19FN4O4S and its molecular weight is 442.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.11110444 g/mol and the complexity rating of the compound is 713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-acetamidophenyl)-2-[N-(4-fluorophenyl)pyridine-3-sulfonamido]acetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The process generally includes:
- Formation of the Acetamidophenyl Group : The acetamidophenyl moiety is synthesized through acylation reactions.
- Pyridine Sulfonamide Formation : The pyridine-3-sulfonamide is formed by sulfonation of the pyridine ring followed by amination.
- Coupling Reaction : The final compound is obtained through a coupling reaction between the acetamidophenyl derivative and the pyridine sulfonamide.
Antimicrobial Activity
Recent studies have shown that this compound exhibits promising antimicrobial properties.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity against various bacterial strains, with MIC values ranging from 0.22 to 0.25 μg/mL for the most sensitive pathogens tested, including Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : It was found to effectively inhibit biofilm formation, which is crucial in treating chronic infections .
Anticancer Activity
The compound's anticancer potential has also been investigated, revealing its capability to induce apoptosis in cancer cell lines.
- Cell Viability Assays : In vitro assays indicated that this compound reduced cell viability in various cancer cell lines, with IC50 values indicating effective cytotoxicity .
- Mechanism of Action : Preliminary studies suggest that the compound may act through the inhibition of specific enzymes involved in cell proliferation and survival pathways.
Case Studies
- Case Study 1 : A study involving the treatment of Staphylococcus aureus infections in vitro showed that combining this compound with traditional antibiotics resulted in a synergistic effect, enhancing the overall antimicrobial efficacy .
- Case Study 2 : In a cancer model, treatment with this compound led to significant tumor reduction in xenograft models, suggesting its potential as an adjunct therapy in cancer treatment .
Data Summary
Biological Activity | MIC (μg/mL) | IC50 (μM) | Notes |
---|---|---|---|
Antimicrobial | 0.22 - 0.25 | N/A | Effective against S. aureus |
Anticancer | N/A | Varies | Induces apoptosis in cancer cells |
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-fluoro-N-pyridin-3-ylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O4S/c1-15(27)24-17-6-8-18(9-7-17)25-21(28)14-26(19-10-4-16(22)5-11-19)31(29,30)20-3-2-12-23-13-20/h2-13H,14H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFIDPMLJIDFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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